![molecular formula C10H12N6O2 B14147700 N~1~-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14147700.png)
N~1~-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(E)-(2,4-dimethoxyphenyl)methylideneamino]tetrazol-5-amine is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a 2,4-dimethoxyphenyl group and a methylideneamino group attached to the tetrazole ring. Tetrazole derivatives are known for their diverse applications in medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-(2,4-dimethoxyphenyl)methylideneamino]tetrazol-5-amine typically involves the reaction of 2,4-dimethoxybenzaldehyde with 5-aminotetrazole. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of environmentally benign solvents and catalysts can be explored to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(E)-(2,4-dimethoxyphenyl)methylideneamino]tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsorganic solvent (e.g., ethanol, tetrahydrofuran), room temperature to reflux.
Substitution: Various nucleophiles (e.g., amines, thiols); reaction conditionsorganic solvent, room temperature to elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted tetrazole derivatives.
Applications De Recherche Scientifique
1-[(E)-(2,4-dimethoxyphenyl)methylideneamino]tetrazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: Tetrazole derivatives are explored for their potential as pharmaceutical agents due to their bioactivity. This compound may be investigated for its antimicrobial, antiviral, or anticancer properties.
Agriculture: Tetrazole compounds can be used as plant growth regulators, herbicides, and fungicides. This compound may be studied for its effectiveness in promoting plant growth or protecting crops from pests and diseases.
Materials Science: Tetrazole derivatives are used in the development of high-energy materials, such as explosives and propellants. This compound may be evaluated for its energetic properties and stability.
Mécanisme D'action
The mechanism of action of 1-[(E)-(2,4-dimethoxyphenyl)methylideneamino]tetrazol-5-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The tetrazole ring can mimic carboxylic acids or amides, allowing it to bind to biological targets and modulate their activity. The presence of the 2,4-dimethoxyphenyl group may enhance the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(E)-(2,5-dimethoxyphenyl)methylideneamino]tetrazol-5-amine
- 1-[(E)-(2,4-dichlorophenyl)methylideneamino]tetrazol-5-amine
- 1-[(E)-(2,4-dimethylphenyl)methylideneamino]tetrazol-5-amine
Uniqueness
1-[(E)-(2,4-dimethoxyphenyl)methylideneamino]tetrazol-5-amine is unique due to the presence of the 2,4-dimethoxyphenyl group, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and stability, making it a valuable candidate for various applications. Additionally, the specific arrangement of functional groups can affect the compound’s interaction with molecular targets, leading to distinct pharmacological or agrochemical properties.
Propriétés
Formule moléculaire |
C10H12N6O2 |
|---|---|
Poids moléculaire |
248.24 g/mol |
Nom IUPAC |
1-[(E)-(2,4-dimethoxyphenyl)methylideneamino]tetrazol-5-amine |
InChI |
InChI=1S/C10H12N6O2/c1-17-8-4-3-7(9(5-8)18-2)6-12-16-10(11)13-14-15-16/h3-6H,1-2H3,(H2,11,13,15)/b12-6+ |
Clé InChI |
XDEFJLUVSQFOHD-WUXMJOGZSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)/C=N/N2C(=NN=N2)N)OC |
SMILES canonique |
COC1=CC(=C(C=C1)C=NN2C(=NN=N2)N)OC |
Solubilité |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


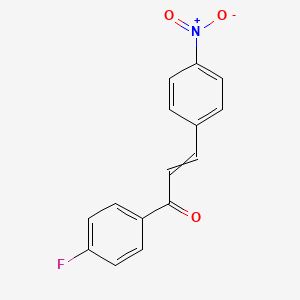
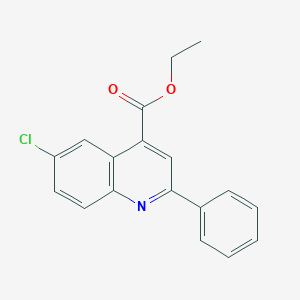
![N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-m-tolyloxy-acetamide](/img/structure/B14147633.png)
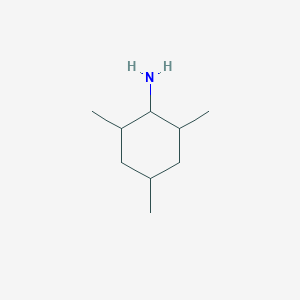
![2-{2,2-Dimethyl-3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopropyl}acetamide](/img/structure/B14147644.png)
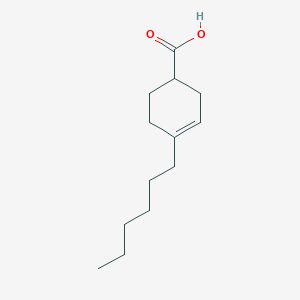
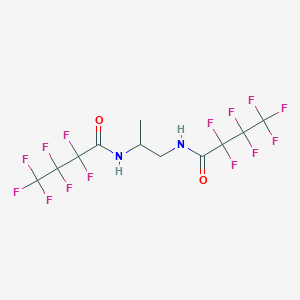
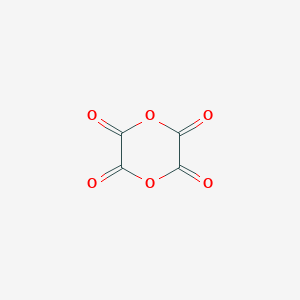
![N-nonyl-4-{(E)-[4-(piperidin-1-ylsulfonyl)phenyl]diazenyl}aniline](/img/structure/B14147672.png)
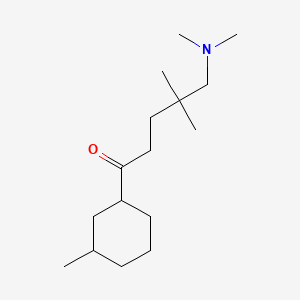
![2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-(2-methoxyethyl)acetamide](/img/structure/B14147688.png)
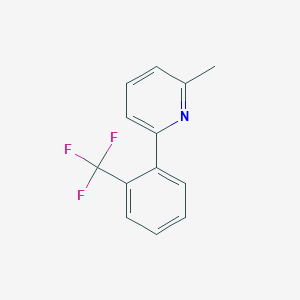

![[2-Oxo-2-(1-phenylethylamino)ethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14147699.png)
